molecular formula C19H40N4O4S B10837787 (2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid

Cat. No.: B10837787
M. Wt: 420.6 g/mol
InChI Key: LMTIEVNRUFAFPM-NYXISSTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-731735 is a tetrapeptide analog known for its potent and selective inhibition of farnesyl protein transferase (FPTase). This compound has garnered significant attention due to its ability to inhibit ras-dependent cell transformation, making it a valuable tool in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-731735 is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of specific amino acids in a defined sequence to form the tetrapeptide structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods: Industrial production of L-731735 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure consistency and efficiency. The use of bulk reagents and solvents, along with stringent quality control measures, ensures the production of high-quality L-731735 suitable for research purposes .

Chemical Reactions Analysis

Types of Reactions: L-731735 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Peptide Bond Formation: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed: The major products formed from the hydrolysis of L-731735 are the individual amino acids that constitute the tetrapeptide .

Scientific Research Applications

L-731735 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study peptide synthesis and hydrolysis reactions.

    Biology: Investigated for its role in inhibiting farnesyl protein transferase, which is crucial in the post-translational modification of proteins involved in cell signaling.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit ras-dependent cell transformation. .

    Industry: Utilized in the development of new therapeutic agents targeting farnesyl protein transferase.

Mechanism of Action

L-731735 exerts its effects by selectively inhibiting farnesyl protein transferase (FPTase). FPTase is an enzyme responsible for the farnesylation of the Ras oncoprotein, a post-translational modification essential for its transforming potential. By inhibiting FPTase, L-731735 prevents the farnesylation of Ras, thereby inhibiting its ability to promote cell transformation and proliferation. This mechanism makes L-731735 a valuable tool in cancer research, particularly for tumors driven by Ras mutations .

Comparison with Similar Compounds

L-731735 is unique due to its high selectivity and potency as an FPTase inhibitor. Similar compounds include:

L-731735 stands out due to its specific inhibition of ras-dependent cell transformation, making it a valuable compound for targeted cancer therapy research .

Properties

Molecular Formula

C19H40N4O4S

Molecular Weight

420.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid

InChI

InChI=1S/C19H40N4O4S/c1-5-12(3)16(21-9-14(20)11-28)10-22-17(13(4)6-2)18(25)23-15(7-8-24)19(26)27/h12-17,21-22,24,28H,5-11,20H2,1-4H3,(H,23,25)(H,26,27)/t12-,13-,14+,15-,16+,17-/m0/s1

InChI Key

LMTIEVNRUFAFPM-NYXISSTPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CN[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCO)C(=O)O)NC[C@H](CS)N

Canonical SMILES

CCC(C)C(CNC(C(C)CC)C(=O)NC(CCO)C(=O)O)NCC(CS)N

Origin of Product

United States

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